4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol
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Overview
Description
4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound has garnered interest due to its potential biological activities and therapeutic applications, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol can be achieved through various methods. One common approach involves the reductive amination of 3-ethoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-one. This reaction typically requires a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Another method involves the N-alkylation of O-alkylated racemic this compound. This process uses alkyl halides in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with alkyl halides or acyl halides in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl halides, potassium carbonate (K2CO3), sodium hydride (NaH)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in alkylated or acylated derivatives .
Scientific Research Applications
4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol involves its role as a GABA uptake inhibitor. By inhibiting the reuptake of gamma-aminobutyric acid (GABA), this compound increases the availability of GABA in the synaptic cleft, enhancing its inhibitory effects on neurotransmission. This action can help in reducing neuronal excitability and preventing seizures .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-carboxamide
- 4-N-methylamino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol
- 4,5,6,7-Tetrahydrobenzo[d]isoxazol-4-one
Uniqueness
4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol is unique due to its specific substitution pattern and its ability to act as a GABA uptake inhibitor. This property distinguishes it from other isoxazole derivatives, which may have different biological activities and therapeutic potentials .
Properties
Molecular Formula |
C7H10N2O2 |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-amino-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C7H10N2O2/c8-4-2-1-3-5-6(4)7(10)9-11-5/h4H,1-3,8H2,(H,9,10) |
InChI Key |
OAJLTKZYCPGQMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)ONC2=O)N |
Origin of Product |
United States |
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